N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a cyclopropanecarboxamide moiety at position 2. Its molecular formula is C₁₆H₁₅FN₃OS, with an average mass of 316.37 g/mol (calculated based on structural analogs in evidence).
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3OS/c16-10-3-5-11(6-4-10)19-14(17-15(20)9-1-2-9)12-7-21-8-13(12)18-19/h3-6,9H,1-2,7-8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTPBTFWOIZYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: The thienopyrazole core can be synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Formation of the Cyclopropanecarboxamide Moiety: The final step involves the formation of the cyclopropanecarboxamide moiety through an amide coupling reaction using a cyclopropanecarboxylic acid derivative and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. One known target is histone deacetylase 3 (HDAC3), where the compound acts as an inhibitor. By inhibiting HDAC3, the compound can modulate gene expression and affect various cellular processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Fluorophenyl vs. Chlorophenyl
The compound 1-(4-Chlorophenyl)-N-[2-(2-methyl-2-propanyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide () shares a thienopyrazole scaffold but differs in substituents:
- 4-Chlorophenyl group : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce dipole interactions but enhance hydrophobic binding.
- Cyclopentane vs.
- Molecular Weight : The chlorophenyl analog has a higher molecular weight (403.97 g/mol ) due to the cyclopentane and tert-butyl group, which may impact solubility and bioavailability .
Table 1: Substituent Comparison
Carboxamide Group Variations
The compound N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide () replaces the cyclopropanecarboxamide with a furan-2-carboxamide. Key distinctions include:
- Furan vs.
- 5-Oxo Group: The additional ketone in the thienopyrazole core may alter hydrogen-bonding capacity and metabolic pathways compared to the non-oxidized target compound.
Table 2: Functional Group Impact
Pharmacokinetic and Electronic Considerations
- Electron-Withdrawing Effects: Fluorine’s strong electronegativity in the target compound may stabilize adjacent bonds, reducing susceptibility to oxidative metabolism compared to chlorine or non-halogenated analogs.
- Steric Effects : The compact cyclopropane ring in the target compound likely enforces a planar conformation, optimizing interactions with flat binding pockets (e.g., enzyme active sites). In contrast, bulkier groups like cyclopentane () or furan () may hinder target engagement.
- Metabolic Stability : The fluorine atom’s resistance to cytochrome P450-mediated dehalogenation could grant the target compound superior metabolic stability over chlorinated analogs .
Research Implications and Limitations
Biological Activity
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide is a synthetic compound belonging to the class of thienopyrazoles. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thienopyrazole core with a fluorophenyl substituent and a cyclopropanecarboxamide moiety. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.42 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)CNC(C(Nc1c(CSC2)c2nn1-c(cc1)ccc1F)=O)=O |
1. Antiepileptic Activity
Research indicates that compounds similar to N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl] have demonstrated antiepileptic effects. For instance, a related compound was shown to improve behaviors in pentylenetetrazole-induced epileptic zebrafish models by modulating neurotransmitter levels and exhibiting neuroprotective properties against oxidative stress .
2. Anticancer Potential
Thienopyrazoles have been investigated for their anticancer properties. Studies suggest that they may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For example, compounds in this class have been shown to affect signaling pathways associated with tumor growth .
3. Neuroprotective Effects
The compound's neuroprotective properties have been linked to its ability to scavenge reactive oxygen species (ROS), which are implicated in neurodegenerative diseases. By reducing oxidative stress, these compounds could potentially mitigate neuronal damage .
Case Study 1: Antiepileptic Effects
A study involving the administration of thienopyrazole derivatives in zebrafish models showed significant reductions in seizure-like behaviors. The mechanism was attributed to alterations in serotonin and progesterone levels, suggesting a complex interaction with neurosteroid pathways .
Case Study 2: Cancer Cell Line Testing
In vitro testing of thienopyrazole derivatives against various human cancer cell lines revealed cytotoxic effects. The compounds induced apoptosis in colorectal cancer cells through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
